molecular formula C12H19NO2 B6624009 2-(Cyclohexen-1-yl)-1-(oxazinan-2-yl)ethanone

2-(Cyclohexen-1-yl)-1-(oxazinan-2-yl)ethanone

Cat. No.: B6624009
M. Wt: 209.28 g/mol
InChI Key: SXKUXPYOFWUGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexen-1-yl)-1-(oxazinan-2-yl)ethanone is an organic compound that features a cyclohexene ring and an oxazinan ring connected by an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexen-1-yl)-1-(oxazinan-2-yl)ethanone typically involves the following steps:

    Formation of the Cyclohexene Ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.

    Formation of the Oxazinan Ring: This involves the cyclization of amino alcohols with aldehydes or ketones.

    Connecting the Rings: The final step involves the formation of the ethanone bridge, which can be achieved through various organic reactions such as aldol condensation or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexen-1-yl)-1-(oxazinan-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ethanone group to a carboxylic acid.

    Reduction: This can reduce the ethanone group to an alcohol.

    Substitution: Various substituents can be introduced to the cyclohexene or oxazinan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (NBS, NCS).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclohexen-1-yl)-1-(oxazinan-2-yl)ethanone involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways. The exact mechanism would depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexen-1-yl)-1-(piperidin-2-yl)ethanone: Similar structure but with a piperidine ring instead of an oxazinan ring.

    2-(Cyclohexen-1-yl)-1-(morpholin-2-yl)ethanone: Contains a morpholine ring instead of an oxazinan ring.

Uniqueness

2-(Cyclohexen-1-yl)-1-(oxazinan-2-yl)ethanone is unique due to the presence of the oxazinan ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures.

Properties

IUPAC Name

2-(cyclohexen-1-yl)-1-(oxazinan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c14-12(13-8-4-5-9-15-13)10-11-6-2-1-3-7-11/h6H,1-5,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKUXPYOFWUGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC(=O)N2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.